molecular formula C5H11ClN2 B098407 2-Iminopiperidine hydrochloride CAS No. 16011-96-4

2-Iminopiperidine hydrochloride

Cat. No.: B098407
CAS No.: 16011-96-4
M. Wt: 134.61 g/mol
InChI Key: ZHDTXTDHBRADLM-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Iminopiperidine hydrochloride is Nitric Oxide Synthase 2 (NOS2) . NOS2 is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, particularly in immune and inflammatory responses.

Mode of Action

This compound acts as a selective inhibitor of NOS2 . It interacts with the NOS2 enzyme, inhibiting its activity and thereby reducing the production of nitric oxide. Studies indicate that this compound is a more potent inhibitor than N G -methyl-L-arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iminopiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with an appropriate amine under controlled conditions to form the iminopiperidine structure. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Iminopiperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Iminopiperidine hydrochloride include:

  • 2-Aminopyridine
  • 2-Iminopyridine
  • Piperidine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to act as a selective inhibitor of nitric oxide synthase. This unique property makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDTXTDHBRADLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45505-66-6
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45505-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50166802
Record name Piperidine, 2-imino-, hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16011-96-4
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16011-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-imino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2-imino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,4,5,6-tetrahydropyridine
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